molecular formula C7H14N2O B12052882 3-Methyl-3-piperidinecarboxamide

3-Methyl-3-piperidinecarboxamide

Cat. No.: B12052882
M. Wt: 142.20 g/mol
InChI Key: LXKJHOANUGGQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-piperidinecarboxamide (CAS: 30796-90-8) is a piperidine derivative featuring a methyl group and a carboxamide moiety at the 3-position of the six-membered ring. This compound is often synthesized as its hydrochloride salt (3-Methyl-3-piperidinecarboxamide hydrochloride) to enhance solubility and stability for research applications . It is primarily utilized in pharmaceutical and chemical research as a precursor or intermediate for drug discovery, particularly in the development of prodrugs or bioactive molecules targeting neurological and metabolic pathways . Its structural rigidity and functional group diversity make it a versatile scaffold for medicinal chemistry optimization.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-methylpiperidine-3-carboxamide

InChI

InChI=1S/C7H14N2O/c1-7(6(8)10)3-2-4-9-5-7/h9H,2-5H2,1H3,(H2,8,10)

InChI Key

LXKJHOANUGGQMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-3-piperidinecarboxamide can be synthesized through the methylation of 3-piperidinecarboxamide. This process typically involves the reaction of 3-piperidinecarboxamide with a methylating agent such as methyl iodide or sodium methyl azide . The reaction is carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the synthesis of 3-Methyl-3-piperidinecarboxamide may involve large-scale methylation reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-3-piperidinecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: 3-Methyl-3-piperidinecarboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in chemical research .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding.

Medicine: Its stability and reactivity make it a valuable candidate for drug design and synthesis .

Industry: In industrial applications, 3-Methyl-3-piperidinecarboxamide is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Methyl-3-piperidinecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Group Impact on Bioactivity

  • Carboxamide vs. Carboxylic Acid: 3-Piperidinecarboxylic acid (nipecotic acid) is a well-studied GABA reuptake inhibitor but suffers from poor blood-brain barrier (BBB) penetration due to its polar carboxylic acid group. Studies on nipecotic acid prodrugs (e.g., ester derivatives) highlight that carboxamide analogs like 3-Methyl-3-piperidinecarboxamide may exhibit superior metabolic stability compared to esters, which are prone to hydrolysis .

Amine vs. Carboxamide Derivatives

  • 3-Aminopiperidine derivatives (e.g., 3-Aminopiperidine dihydrochloride) lack the carboxamide group but feature a primary amine. This increases basicity, altering solubility and reactivity. Such compounds are often employed in peptide coupling or as ligands for metalloenzymes, whereas carboxamide derivatives like 3-Methyl-3-piperidinecarboxamide are more suited for non-covalent interactions in receptor binding .

Nitrile vs. Carboxamide

  • 3-Methyl-3-piperidinecarbonitrile contains a nitrile group, which is highly reactive and often used as a synthetic handle for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines).

Stereochemical Considerations

  • Methyl (2S,3S)-2-methylpiperidine-3-carboxylate demonstrates the importance of stereochemistry in piperidine derivatives. While 3-Methyl-3-piperidinecarboxamide lacks chiral centers in its current form, its synthetic flexibility allows for stereochemical modifications to optimize target selectivity, as seen in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.